molecular formula C12H9N3O3 B2847438 2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide CAS No. 338751-57-8

2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide

Cat. No.: B2847438
CAS No.: 338751-57-8
M. Wt: 243.222
InChI Key: BNTHMYNVMBZTEW-YFHOEESVSA-N
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Description

2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide is a chemical compound with the molecular formula C12H9N3O3. It is a derivative of benzofuran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide typically involves the reaction of 3-oxo-1,3-dihydro-2-benzofuran-1-ylidene with cyanoacetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the hydrazone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can occur at different positions on the benzofuran ring, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-cyano-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide

  • 2-cyano-N-(1,3-dihydro-3-oxo-5-isobenzofuranyl)benzenesulfonamide

Properties

IUPAC Name

2-cyano-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c13-6-5-11(16)15-14-7-10-8-3-1-2-4-9(8)12(17)18-10/h1-4,7,17H,5H2,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKHKUBXEDJSHL-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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